(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride
Description
Structural Characteristics and Molecular Formula
(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride exhibits a complex molecular architecture characterized by its specific molecular formula of C₁₀H₁₂Cl₃NO₂, with a corresponding molecular weight of 284.6 grams per mole. The compound's structural framework centers around a butanoic acid backbone that incorporates an amino group at the third carbon position and a dichlorophenyl substituent attached to the fourth carbon. This structural arrangement creates a distinctive spatial configuration that significantly influences the compound's chemical behavior and potential applications in pharmaceutical contexts.
The dichlorophenyl group specifically features chlorine substitutions at the 3,4-positions of the benzene ring, creating a unique halogenation pattern that enhances the compound's lipophilicity and electronic properties. The presence of these electron-withdrawing chlorine atoms affects the overall electron density distribution within the aromatic system, potentially influencing intermolecular interactions and binding affinities with biological targets. The hydrochloride salt formation results from the protonation of the amino group, creating a positively charged ammonium center that significantly improves the compound's water solubility and stability under physiological conditions.
| Structural Component | Chemical Formula | Position | Functional Significance |
|---|---|---|---|
| Butanoic Acid Backbone | C₄H₇O₂ | Core Structure | Provides carboxylate functionality |
| Amino Group | NH₂ | Carbon-3 | Creates chiral center and basic site |
| Dichlorophenyl Group | C₆H₃Cl₂ | Carbon-4 | Enhances lipophilicity and binding |
| Hydrochloride Salt | HCl | Amino Group | Improves solubility and stability |
The three-dimensional molecular structure reveals specific bond angles and distances that contribute to the compound's overall geometry. The carbon-carbon bonds within the butanoic acid chain adopt typical tetrahedral arrangements, while the aromatic ring maintains planarity with characteristic bond lengths and angles. The stereochemical configuration at the third carbon creates a defined spatial relationship between the amino group and the dichlorophenyl substituent, establishing the compound's chiral identity and distinguishing it from alternative stereoisomeric forms.
Nomenclature Systems and Classification
The systematic nomenclature of (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride follows established International Union of Pure and Applied Chemistry conventions, providing precise identification of the compound's structural features and stereochemical characteristics. The primary International Union of Pure and Applied Chemistry name designates the compound as (3R)-3-amino-4-(3,4-dichlorophenyl)butanoic acid;hydrochloride, explicitly indicating the stereochemical configuration through the (3R) descriptor and specifying the salt formation through the semicolon notation.
Alternative nomenclature systems provide additional identification methods for this compound. The Chemical Abstracts Service registry system assigns the number 269396-55-6 to this specific stereoisomer, distinguishing it from related compounds and enantiomeric forms. The compound also appears in chemical literature under various synonymous designations, including 3,4-Dichloro-D-beta-homophenylalanine hydrochloride, which emphasizes its relationship to phenylalanine derivatives and its D-configuration according to traditional amino acid nomenclature conventions.
Classification within broader chemical taxonomy places this compound among several important categories. Structurally, it belongs to the class of aromatic amino acids due to the presence of the dichlorophenyl group, specifically categorized as a halogenated derivative. Functionally, it represents a non-proteinogenic amino acid, meaning it does not occur naturally in standard protein structures but serves as a synthetic analog with specialized applications. The compound further classifies as a homophenylalanine derivative, indicating the extension of the carbon chain by one methylene unit compared to natural phenylalanine.
The systematic classification extends to stereochemical categories, where the compound represents the (R)-enantiomer of the 3-amino-4-(3,4-dichlorophenyl)butanoic acid system. This designation follows the Cahn-Ingold-Prelog priority rules, which assign stereochemical descriptors based on the relative priorities of substituent groups around the chiral center. The (R)-configuration specifically indicates the spatial arrangement where higher-priority groups follow a clockwise orientation when viewed along the carbon-hydrogen bond at the chiral center.
Stereochemical Configuration and Chirality
The stereochemical properties of (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride represent fundamental aspects of its chemical identity, with the chiral center at the third carbon position determining the compound's three-dimensional structure and biological activity potential. The (R)-configuration follows from the application of sequence rules that prioritize substituents based on atomic number and structural complexity, creating a specific spatial arrangement that distinguishes this enantiomer from its (S)-counterpart.
Chirality in amino acid systems has profound implications for biological activity, as demonstrated by extensive research into the preferences of biological systems for specific stereoisomeric forms. The phenomenon of homochirality in biological amino acids, where natural proteins exclusively incorporate left-handed (S)-configured amino acids, provides important context for understanding the significance of stereochemical configuration in synthetic amino acid derivatives. Research has revealed that this biological preference likely originated during early galactic evolution, where specific physical processes favored the formation of particular enantiomeric forms over their mirror images.
The (R)-configuration of this particular compound creates a spatial relationship where the amino group, dichlorophenyl substituent, and carboxyl group adopt specific orientations that influence intermolecular interactions and potential binding modes with biological targets. Comparative analysis with the corresponding (S)-enantiomer reveals distinct differences in physical properties, chemical reactivity, and biological activity profiles, emphasizing the importance of stereochemical precision in pharmaceutical applications.
| Stereochemical Parameter | (R)-Enantiomer | (S)-Enantiomer | Significance |
|---|---|---|---|
| Chemical Abstracts Service Number | 269396-55-6 | 270063-50-8 | Unique identification |
| PubChem Compound Identifier | 24820265 | 2761637 | Database classification |
| Spatial Orientation | Right-handed | Left-handed | Biological recognition |
| Optical Activity | Dextrorotatory | Levorotatory | Physical characterization |
The molecular dynamics of chiral amino acids reveal that stereochemical configuration affects conformational preferences and rotational barriers around carbon-carbon bonds. Nuclear magnetic resonance spectroscopy studies of related compounds demonstrate distinct chemical shift patterns for stereoisomeric forms, providing analytical methods for determining enantiomeric purity and absolute configuration. These analytical approaches prove essential for pharmaceutical applications where stereochemical homogeneity directly impacts therapeutic efficacy and safety profiles.
Computational modeling of the (R)-configured compound reveals preferred conformational states that minimize steric interactions between the dichlorophenyl group and the amino acid backbone. These conformational preferences influence the compound's ability to interact with specific binding sites and receptor systems, highlighting the importance of three-dimensional structure in determining biological activity. The specific geometry adopted by the (R)-enantiomer creates distinct electrostatic and hydrophobic interaction patterns compared to its stereoisomeric counterpart.
Historical Development in Amino Acid Chemistry
The historical evolution of amino acid chemistry provides essential context for understanding the development and significance of compounds such as (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride within the broader framework of chemical research and pharmaceutical development. The discovery of amino acids began in the early nineteenth century, with asparagine becoming the first identified amino acid in 1806 through the work of French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet, who isolated this compound from asparagus extracts.
The systematic exploration of amino acid structures continued throughout the nineteenth century, with glycine and leucine discoveries in 1820 establishing fundamental understanding of amino acid structural diversity. The recognition of amino acids as a unified chemical category emerged through the work of Wurtz in 1865, although the specific terminology "amino acid" did not appear in English literature until 1898. This historical progression laid the groundwork for subsequent investigations into non-proteinogenic amino acids and synthetic derivatives that would eventually include halogenated variants like the dichlorophenyl-substituted compounds.
The development of synthetic amino acid chemistry gained significant momentum during the twentieth century, particularly with advances in synthetic methodologies and stereochemical understanding. The Strecker amino acid synthesis, discovered by German chemist Adolph Strecker, established fundamental principles for creating amino acids from aldehydes, cyanide, and ammonia through condensation reactions. This synthetic approach became instrumental in developing methods for producing non-natural amino acids with specific structural modifications, including halogenated derivatives and extended carbon chains.
Research into homophenylalanine derivatives represents a more recent development in amino acid chemistry, with significant advances occurring during the late twentieth and early twenty-first centuries. The identification of biosynthetic pathways for homophenylalanine production in microorganisms, particularly through the work on Nostoc punctiforme, revealed natural mechanisms for extending amino acid side chains and provided insights into potential applications for pharmaceutical development. These discoveries highlighted the importance of homophenylalanine derivatives as chiral building blocks for therapeutic agents, including angiotensin-converting enzyme inhibitors and proteasome inhibitors.
The emergence of asymmetric synthesis methodologies revolutionized the production of enantiomerically pure amino acids, addressing the critical importance of stereochemical configuration in biological systems. The development of asymmetric Strecker reactions, first reported by Harada in 1963, enabled the selective synthesis of specific enantiomeric forms without requiring resolution procedures. These advances proved particularly significant for compounds like (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride, where stereochemical purity directly impacts pharmaceutical applications and biological activity.
Contemporary research continues to expand understanding of amino acid chemistry through investigations into aromatic amino acid systems and their electronic properties. Studies examining the aromaticity of aromatic amino acids using advanced computational methods have revealed detailed insights into electronic structure and chemical reactivity patterns. These investigations demonstrate that substituent effects, particularly halogen substitutions, significantly influence aromatic character and chemical behavior, providing theoretical foundations for understanding the properties of dichlorophenyl-substituted amino acid derivatives.
Properties
CAS No. |
269396-55-6 |
|---|---|
Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
(3R)-3-amino-4-(3,4-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1 |
InChI Key |
MVUQWYZNNRALPX-SSDOTTSWSA-N |
SMILES |
C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](CC(=O)O)N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different products.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Research
(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride has garnered attention for its potential as a pharmacological agent. Its ability to modulate enzyme activity positions it as a candidate for drug development.
- Enzyme Inhibition : Research indicates that this compound may inhibit glutathione S-transferase, an enzyme involved in detoxifying xenobiotics. This inhibition could have therapeutic implications in conditions where detoxification processes are compromised.
Neuroscience
The compound's interaction with neurotransmitter systems, particularly the glutamatergic system, suggests potential applications in neuroscience research.
- Modulation of Synaptic Transmission : Studies have shown that (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride can influence synaptic transmission, which is critical for cognitive functions such as learning and memory.
Biological Studies
The compound is also utilized in various biological studies to understand metabolic pathways and enzyme interactions.
- Metabolic Pathways : Its role in the modulation of metabolic pathways makes it valuable for research into metabolic disorders.
Case Studies and Research Findings
Several studies have explored the biological activities associated with (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Demonstrated potential to inhibit glutathione S-transferase, suggesting a role in detoxification processes. |
| Neuroscience Applications | Investigated effects on the glutamatergic system; indicated potential for cognitive enhancement. |
| Anticancer Activity | Preliminary studies suggest possible anticancer properties through modulation of metabolic pathways. |
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(3,4-dichlorophenyl)butanoic acid: Lacks the hydrochloride group but shares similar structural features.
4-(3,4-Dichlorophenyl)butanoic acid: Lacks the amino group but has a similar backbone.
Uniqueness
®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a chiral compound characterized by its unique molecular structure, which includes an amino group, a dichlorophenyl moiety, and a butanoic acid backbone. Its molecular formula is C₁₀H₁₂Cl₂N O₂·HCl, with a molecular weight of 284.57 g/mol. This compound has garnered attention in pharmaceutical research for its potential biological activities and therapeutic applications.
The biological activity of (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is primarily linked to its interactions with various biological systems:
- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes such as glutathione S-transferase , which plays a vital role in detoxifying xenobiotics in the body. This inhibition could have implications for drug development targeting metabolic pathways.
- Neurotransmitter Interaction : The compound has been studied for its effects on the glutamatergic system , which is crucial for cognitive functions like learning and memory. Its modulation of synaptic transmission suggests potential applications in neuroscience.
Pharmacological Effects
The pharmacological profile of (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride reveals several noteworthy effects:
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride:
-
Study on Enzyme Inhibition :
- A study highlighted the potential of this compound to inhibit glutathione S-transferase, indicating its role in metabolic detoxification processes.
-
Neuroscience Applications :
- Investigations into the compound's interaction with neurotransmitter systems have suggested that it could modulate synaptic transmission, making it a candidate for further research in neuropharmacology.
- Anticancer Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride | Amino group, dichlorophenyl moiety | Enzyme inhibition, potential neuroactivity |
| 5-Fluorobenzimidazole derivative | 3,5-Dichloro substitution | High anticancer activity against A549 cells |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Hydroxyphenyl group | Antimicrobial activity against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (R)-3-amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Boc- or Fmoc-protected intermediates is a common strategy. For example, Boc-(R)-3-amino-4-(3,4-dichlorophenyl)butanoic acid (98% purity, MW 348.22) and its Fmoc analog (MW 470.34) are synthesized via coupling reactions under inert conditions, followed by HCl-mediated deprotection . The 3,4-dichlorophenyl moiety is introduced via Suzuki-Miyaura cross-coupling or direct substitution reactions, with careful control of stereochemistry using chiral auxiliaries .
Q. How is the enantiomeric purity of this compound validated?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is employed, using hexane/isopropanol gradients with 0.1% trifluoroacetic acid to resolve enantiomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, confirms structural integrity, while polarimetry ([α]) quantifies optical rotation .
Q. What role does the 3,4-dichlorophenyl group play in its chemical reactivity?
- Methodological Answer : The electron-withdrawing chlorine atoms enhance the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. This group also influences π-π stacking interactions in supramolecular assemblies, as observed in analogs like (R)-3-amino-4-(4-iodophenyl)butanoic acid hydrochloride . Comparative studies with mono-chlorinated analogs (e.g., 4-chloro-DL-phenylalanine) show reduced steric hindrance compared to dichloro derivatives .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Methodological Answer : Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) or asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) improves ee >99%. Reaction parameters (temperature, solvent polarity) are tuned using Design of Experiments (DoE) frameworks. For example, Fmoc-derivative synthesis achieves 98% purity under optimized anhydrous DMF conditions .
Q. What computational methods predict the compound’s electronic structure and reactivity?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and 6-31G(d) basis sets models charge distribution and frontier molecular orbitals. Exact exchange terms in DFT (e.g., Becke’s 1993 functional) improve accuracy for thermochemical properties like bond dissociation energies, critical for predicting SNAr reactivity at the dichlorophenyl group .
Q. How do structural analogs with varied aryl substituents affect bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs like (R)-3-amino-4-(4-iodophenyl)butanoic acid (enhanced halogen bonding) and (R)-3-amino-4-(3,5-dichlorophenyl)butanoic acid (increased steric bulk). Radiolabeled -analogs are used in receptor-binding assays to map pharmacophore interactions . Data contradictions in IC values (e.g., vs. 4-hydroxyphenyl analogs) are resolved via molecular dynamics simulations .
Q. What analytical challenges arise in resolving synthesis contradictions (e.g., yield variability)?
- Methodological Answer : Batch-to-batch variability in Boc-protected intermediates (e.g., 82,000–288,000 JPY/g scale) is mitigated by monitoring reaction progress via LC-MS and adjusting catalyst loading (e.g., Pd(PPh) in cross-coupling). Conflicting NMR spectra (e.g., rotameric equilibria) are resolved using variable-temperature (VT) NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
